methyl N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate
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Overview
Description
- is a chemical compound with the following structure:
- It is also known by other names, including N-Methyl-1-naphthalenemethylamine hydrochloride and N-methyl-1-(naphthalen-1-yl)methanamine .
- The compound consists of a naphthalene ring, a pyridazine ring, and an acetyl group attached to a glycine molecule.
Methyl N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate: C12H14ClN
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between and .
Reaction Conditions: The reaction typically occurs in an organic solvent (such as methanol or dichloromethane) under reflux conditions.
Industrial Production: While there isn’t extensive information on large-scale industrial production, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of other pharmaceuticals, such as and .
Biology and Medicine: Limited research exists on its biological activity, but it may have antifungal properties due to its structural similarity to terbinafine.
Mechanism of Action
- The exact mechanism remains unclear, but it likely involves inhibiting fungal enzymes related to cell membrane synthesis.
Molecular Targets: Fungal squalene epoxidase or other enzymes involved in ergosterol biosynthesis.
Pathways: Disruption of fungal cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Methyl N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate’s unique structure lies in the combination of naphthalene, pyridazine, and acetyl groups.
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C19H17N3O4/c1-26-19(25)11-20-17(23)12-22-18(24)10-9-16(21-22)15-8-4-6-13-5-2-3-7-14(13)15/h2-10H,11-12H2,1H3,(H,20,23) |
InChI Key |
DAPDWAGWMFSIKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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